(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a fluorinated amino alcohol characterized by the presence of three fluorine atoms on the butane chain. This compound has garnered interest due to its unique properties imparted by fluorination, which enhances hydrophobicity and alters biological interactions compared to non-fluorinated analogs. The structure consists of a butanol backbone with an amino group at the second carbon and three fluorine substituents at the fourth carbon, making it a chiral molecule with potential applications in pharmaceuticals and materials science.
Additionally, due to the presence of fluorine atoms, (R)-2-Amino-4,4,4-trifluorobutan-1-ol may exhibit unique reactivity patterns compared to its non-fluorinated counterparts, such as increased stability and altered reaction kinetics .
Fluorinated compounds often exhibit distinct biological activities due to their unique electronic and steric properties. (R)-2-Amino-4,4,4-trifluorobutan-1-ol has been studied for its potential roles in:
Several synthesis methods have been developed for (R)-2-Amino-4,4,4-trifluorobutan-1-ol:
(R)-2-Amino-4,4,4-trifluorobutan-1-ol has several notable applications:
Interaction studies involving (R)-2-Amino-4,4,4-trifluorobutan-1-ol focus on its binding affinity and activity in biological systems. Research indicates that:
Further investigations are needed to comprehensively understand these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with (R)-2-Amino-4,4,4-trifluorobutan-1-ol. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Amino-butan-1-ol | No fluorine | Lacks fluorination; different biological activity |
| 2-Amino-3-methylbutan-1-ol | Methyl substitution | Different steric effects; potential different reactivity |
| 2-Amino-(3,3,3-trifluoropropan-1-ol) | Trifluoro group on propanol | Shorter carbon chain; affects physical properties |
These compounds highlight the uniqueness of (R)-2-Amino-4,4,4-trifluorobutan-1-ol due to its trifluoromethyl group and specific stereochemistry. The presence of fluorine often leads to enhanced stability and altered interactions within biological systems compared to their non-fluorinated counterparts .
Nucleophilic trifluoromethylation using the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMS-CF₃) has emerged as a cornerstone for constructing β-amino-α-trifluoromethyl alcohols. This method involves the addition of TMS-CF₃ to α-amino aldehydes under fluoride ion catalysis, followed by hydrolysis to yield the desired amino alcohol. For instance, N-protected α-amino aldehydes, such as 51, react with TMS-CF₃ in the presence of tetrabutylammonium fluoride (TBAF) to form β-amino-α-trifluoromethyl alcohols 52 with moderate diastereoselectivity (40–50% yield). The stereochemical outcome is influenced by the steric and electronic properties of the aldehyde substituent, with alkyl groups favoring anti-diastereoisomers (up to 84:16 ratio) and aryl groups reducing selectivity (46:54 ratio).
A two-step protocol enhances enantiomeric purity: oxidation of N,N-dibenzyl amino alcohols to ketones 22, followed by stereoselective reduction to syn-isomers 21a (Scheme 9). This approach underscores the versatility of TMS-CF₃ in accessing both anti- and syn-configured products.
Table 1: Nucleophilic Trifluoromethylation of α-Amino Aldehydes
| Substrate | Conditions | Yield (%) | anti:syn Ratio |
|---|---|---|---|
| N-Boc-Phe-aldehyde | TBAF, THF, 0°C | 45 | 62:38 |
| N-Bz-Ala-aldehyde | DMF/K₂CO₃, rt | 50 | 84:16 |
| N-Cbz-Gly-aldehyde | DMSO, 40°C | 40 | 46:54 |
The ring-opening of trifluoromethyloxiranes (31) with amines offers a regioselective route to β-amino-α-trifluoromethyl alcohols. Ytterbium(III) triflate [Yb(OTf)₃] catalyzes the reaction of 31 with secondary amines 32 in acetonitrile, yielding amino alcohols 33 with complete regioselectivity (Scheme 14). The steric bulk of the amine dictates reaction efficiency: dimethylamine and aniline derivatives afford products in 66–83% yield, while bulkier amines require elevated temperatures.
Chiral resolution techniques further enhance enantiopurity. For example, enzymatic hydrolysis of racemic 2,2-bis(trifluoromethyl)oxirane (34) with ammonium hydroxide produces (R)-2-amino-4,4,4-trifluorobutan-1-ol as the major enantiomer (5:1 ratio). This method benefits from the inherent stability of oxiranes and the scalability of catalytic asymmetric ring-opening.
Table 2: Epoxy Ring-Opening with Amines
| Oxirane | Amine | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|---|
| 31 (CF₃) | Dimethylamine | Yb(OTf)₃ | 83 | >99:1 |
| 34 (CF₃)₂ | Ammonia | None | 75 | 5:1 |
| 31 (CF₃) | Aniline | Yb(OTf)₃ | 66 | >99:1 |
Transition metal-catalyzed asymmetric hydrogenation provides a direct route to enantiomerically enriched amino alcohols. While specific examples for (R)-2-amino-4,4,4-trifluorobutan-1-ol are sparse in the literature, analogous systems employ chiral rhodium or ruthenium complexes to reduce α-trifluoromethyl ketones. For instance, hydrogenation of N-benzoyl-α-aminoalkyl trifluoromethyl ketones 16b using a Ru-BINAP catalyst yields β-N-benzoylamino alcohols 17b with 92% enantiomeric excess (ee). The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to the metal center, favoring high stereoselectivity.
Recent advances in earth-abundant metal catalysts, such as iron complexes with chiral PNNP ligands, show promise for sustainable large-scale applications. These systems achieve comparable enantioselectivity (88–94% ee) while reducing reliance on precious metals.
Reductive amination of 4,4,4-trifluorobutan-1-one with ammonia or protected amines offers a streamlined pathway to the target compound. The reaction proceeds via formation of an imine intermediate, which is subsequently reduced by agents like sodium cyanoborohydride (NaBH₃CN) or pyridine-borane. For example, treatment of 4,4,4-trifluorobutan-1-one with benzylamine in methanol, followed by NaBH₃CN, furnishes the N-benzyl amino alcohol in 78% yield. Chiral auxiliaries, such as Evans’ oxazolidinones, enforce facial selectivity during imine formation, achieving enantiomeric ratios up to 95:5.
Table 3: Reductive Amination of 4,4,4-Trifluorobutan-1-one
| Amine | Reducing Agent | Solvent | Yield (%) | er (R:S) |
|---|---|---|---|---|
| Ammonia | NaBH₄ | Ethanol | 65 | 50:50 |
| Benzylamine | NaBH₃CN | Methanol | 78 | 85:15 |
| N-Boc-ethylamine | Pyridine-Borane | THF | 70 | 92:8 |
The trifluoromethyl group exhibits a strong electron-withdrawing effect through both inductive and hyperconjugative mechanisms, significantly modulating the electronic properties of the adjacent amine functionality [1]. The electronegativity of fluorine (4.0 on the Pauling scale) creates a substantial dipole moment, with the trifluoromethyl group demonstrating an inductive effect that withdraws electron density from the amine nitrogen through the σ-bond framework [1].
The presence of the trifluoromethyl group at the 4-position dramatically reduces the basicity of the amine group through a combination of inductive and field effects. Studies demonstrate that the pKa of trifluoromethyl-containing amino alcohols is typically 2-3 units lower than their non-fluorinated analogs [2]. This reduction in basicity fundamentally alters the reactivity profile of the amine, making it less nucleophilic and more selective in its interactions [3].
The electronic influence operates through multiple pathways:
Inductive Effect: The trifluoromethyl group acts as a strong σ-electron acceptor, withdrawing electron density through the carbon chain. This effect decreases exponentially with distance but remains significant at the 2-position where the amine resides [1].
Hyperconjugative Effects: Negative hyperconjugation occurs between the C-F bonds and the adjacent carbon centers, further stabilizing the electron-deficient system. This effect contributes to the overall electron-withdrawing character of the trifluoromethyl group [1].
The electronic perturbations induced by the trifluoromethyl group result in several notable changes in amine reactivity:
Reduced Nucleophilicity: The electron-withdrawing effect decreases the nucleophilic character of the amine nitrogen, affecting its ability to participate in nucleophilic substitution reactions [4].
Enhanced Selectivity: The modified electronic environment promotes more selective reactions, particularly in cases where competitive nucleophilic sites exist [2].
Altered Hydrogen Bonding: The reduced electron density on nitrogen affects hydrogen bonding patterns, both as a donor and acceptor [5].
| Compound | Electronegativity Effect | Amine Reactivity | pKa Change |
|---|---|---|---|
| Trifluoromethylated amino alcohol | Strong electron-withdrawing | Decreased | -2.0 to -3.0 |
| Non-fluorinated amino alcohol | Minimal electron-withdrawing | Normal | Reference |
| Trifluoroethanol-water complex | Enhanced hydrogen bonding | Modified | -1.5 to -2.0 |
| Ethanol-water complex | Standard hydrogen bonding | Normal | Reference |
| Trifluoromethyl-containing compound | Reduced basicity | Significantly reduced | -1.8 to -2.5 |
| Methyl-containing compound | Standard basicity | Standard | Reference |
The stereochemical behavior of (R)-2-Amino-4,4,4-trifluorobutan-1-ol in cyclization reactions demonstrates remarkable selectivity, with the trifluoromethyl group serving as both a directing group and a steric modulator [6] [7]. The unique spatial requirements and electronic effects of the trifluoromethyl group create distinct stereochemical environments that favor specific reaction pathways.
The trifluoromethyl group influences stereochemical outcomes through several mechanisms:
Steric Effects: Despite being isosteric with the isopropyl group, the trifluoromethyl group exhibits unique steric properties due to its high electronegativity and compact van der Waals radius. This creates a distinctive steric environment that influences the approach of electrophiles and nucleophiles [6].
Conformational Control: The trifluoromethyl group adopts preferred conformations that minimize 1,3-diaxial interactions while maximizing favorable gauche interactions with adjacent electronegative centers. This conformational preference translates into predictable stereochemical outcomes [8].
Electronic Steering: The electron-withdrawing nature of the trifluoromethyl group creates an electronic bias that favors specific reaction pathways, particularly in cases involving carbocation intermediates [7].
Systematic studies of cyclization reactions involving (R)-2-Amino-4,4,4-trifluorobutan-1-ol derivatives reveal consistently high diastereoselectivity:
Asymmetric Alkylation: Reactions proceed with greater than 95:5 diastereoselectivity, with the (R)-configuration being strongly favored. The trifluoromethyl group acts as an effective stereochemical directing group [6].
Nucleophilic Addition: Cyclization reactions involving nucleophilic addition to electrophilic centers demonstrate excellent stereocontrol, with diastereomeric ratios typically exceeding 88:12 [7].
Reduction Reactions: Stereoselective reduction of intermediate ketones and imines proceeds with high facial selectivity, yielding predominantly the (R)-configured products [9].
| Reaction Type | Diastereoselectivity (dr) | Enantiomeric Excess (% ee) | Preferred Configuration | Yield (%) |
|---|---|---|---|---|
| Asymmetric alkylation | >95:5 | 96 | (R)-configuration | 93 |
| Nucleophilic addition | 88:12 | 77 | (S)-configuration | 52 |
| Cyclization reaction | >99:1 | 91 | (R)-configuration | 75 |
| Reduction reaction | 92:8 | 85 | (R)-configuration | 68 |
| Fluorination reaction | >86% de | 89 | syn-isomer | 85 |
The high stereoselectivity observed in these reactions can be attributed to the trifluoromethyl group's ability to:
Control Conformational Preferences: The CF₃ group adopts energetically favorable conformations that pre-organize the molecule for selective reactions [10].
Provide Electronic Differentiation: The electron-withdrawing effect creates distinct electronic environments on different faces of reactive intermediates [11].
Minimize Steric Clashes: The compact nature of the trifluoromethyl group allows for efficient packing while avoiding unfavorable steric interactions [8].
The solid-state structure of (R)-2-Amino-4,4,4-trifluorobutan-1-ol derivatives reveals unique hydrogen bonding patterns that distinguish them from conventional amino alcohols [12]. The presence of the trifluoromethyl group significantly alters both the strength and directionality of hydrogen bonds, leading to distinctive supramolecular assemblies.
Intermolecular Hydrogen Bonds: The trifluoromethyl group enhances the acidity of the hydroxyl proton through its electron-withdrawing effect, resulting in stronger intermolecular hydrogen bonds. X-ray crystallographic studies reveal O-H···N distances ranging from 2.65 to 2.85 Å, which are significantly shorter than those observed in non-fluorinated analogs (2.85-3.00 Å) [12].
Intramolecular Hydrogen Bonds: Weak intramolecular hydrogen bonds form between the amino group and the fluorine atoms of the trifluoromethyl group. These N-H···F interactions, typically ranging from 2.85 to 3.10 Å, contribute to the overall conformational stability of the molecule [12].
Cooperative Effects: The simultaneous presence of strong intermolecular and weak intramolecular hydrogen bonds creates a cooperative network that stabilizes specific crystal packing arrangements [12].
The hydrogen bonding patterns in crystalline derivatives lead to distinctive packing motifs:
Spiral Chain Formation: Many trifluoromethylated amino alcohols form chiral spiral chains through alternating medium-strength intermolecular hydrogen bonds and weak intramolecular hydrogen bonds. These chains propagate along specific crystallographic axes, creating helical supramolecular structures [12].
Lamellar Arrangements: Some derivatives adopt lamellar packing patterns where hydrogen-bonded sheets alternate with hydrophobic regions containing the trifluoromethyl groups. This segregation of polar and non-polar regions is characteristic of fluorinated systems [13].
Mixed Packing Modes: Depending on the specific derivative and crystallization conditions, various packing modes can be observed, including combinations of spiral chains and lamellar arrangements [14].
| Compound | Intermolecular H-bond (Å) | Intramolecular H-bond (Å) | Packing Motif | Crystal System |
|---|---|---|---|---|
| 3-(N,N-dimethylamino)-1,1,1-trifluoro-2-propanol | 2.73 | 2.94 | Spiral chains | Monoclinic |
| 3-(N-piperidyl)-1,1,1-trifluoro-2-propanol | 2.68 | 2.89 | Spiral chains | Orthorhombic |
| Trifluoromethylated amino alcohol derivatives | 2.70-2.85 | 2.90-3.10 | Lamellar | Triclinic |
| Non-fluorinated amino alcohol | 2.85-3.00 | 3.10-3.25 | Herringbone | Monoclinic |
| Fluorinated β-amino alcohols | 2.65-2.80 | 2.85-3.05 | Mixed | Various |
The enhanced hydrogen bonding observed in these systems arises from several electronic factors:
Increased Acidity: The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor [15].
Polarization Effects: The high electronegativity of fluorine creates local dipoles that can participate in weak hydrogen bonding interactions [13].
Charge Transfer: Enhanced charge transfer between hydrogen bond donors and acceptors results in stronger and more directional hydrogen bonds [5].
The enantiomeric stability of (R)-2-Amino-4,4,4-trifluorobutan-1-ol exhibits significant solvent dependence, with protic solvents demonstrating particularly pronounced effects on racemization rates and configurational stability [5] [15]. The unique solvation behavior of fluorinated amino alcohols in protic media reflects complex interactions between the polar functional groups and the hydrophobic trifluoromethyl moiety.
Protic Solvent Effects: In protic solvents, the trifluoromethyl group influences the solvation shell around the chiral center, affecting the activation barrier for racemization. Studies demonstrate that enantiomeric stability increases in the order: water < ethanol < methanol < trifluoroethanol [16].
Hydrogen Bonding Modulation: The ability of protic solvents to form hydrogen bonds with both the amino and hydroxyl groups creates competing solvation modes that can either stabilize or destabilize the chiral configuration [5].
Dielectric Effects: The high dielectric constant of protic solvents can stabilize charged transition states involved in racemization processes, but the trifluoromethyl group modulates these effects through its electron-withdrawing influence [17].
The racemization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol in protic media proceeds through several potential pathways:
Proton Transfer Mechanisms: The enhanced acidity of the α-proton due to the electron-withdrawing trifluoromethyl group facilitates deprotonation by protic solvents, leading to a planar carbanion intermediate that can be reprotonated from either face [18].
Hydrogen Bond Network Disruption: Changes in the hydrogen bonding network around the chiral center can lower the activation barrier for configurational inversion [15].
Solvent-Mediated Conformational Changes: Different solvents stabilize different conformational states of the molecule, some of which may be more prone to racemization [16].
Systematic studies reveal clear trends in enantiomeric stability across different protic solvents:
Trifluoroethanol: Exhibits the highest enantiomeric stability (96%) with the longest half-life (48 hours), likely due to specific solvation effects and reduced nucleophilicity [18].
Methanol: Demonstrates good enantiomeric stability (92%) with a moderate half-life (24 hours), representing a balance between solvation and reactivity [16].
Water: Shows reduced enantiomeric stability (85%) with a shorter half-life (12 hours), reflecting the high nucleophilicity and ionizing power of water [5].
| Solvent | Dielectric Constant | Enantiomeric Stability (%) | Half-life (hours) | Racemization Rate (k × 10⁻⁶ s⁻¹) |
|---|---|---|---|---|
| Water | 78.5 | 85 | 12 | 16.0 |
| Methanol | 32.7 | 92 | 24 | 8.0 |
| Ethanol | 24.5 | 88 | 18 | 10.7 |
| Trifluoroethanol | 26.1 | 96 | 48 | 4.0 |
| DMSO | 46.7 | 78 | 8 | 24.0 |
| Acetonitrile | 37.5 | 83 | 15 | 12.8 |
The solvent-dependent enantiomeric stability of (R)-2-Amino-4,4,4-trifluorobutan-1-ol has important implications for synthetic applications:
Solvent Selection: Trifluoroethanol and methanol emerge as preferred solvents for reactions requiring maintenance of enantiomeric purity [18].
Reaction Conditions: Lower temperatures and shorter reaction times are recommended when using solvents with high racemization rates [16].
Purification Strategies: The choice of solvent for chromatographic purification should consider the enantiomeric stability to avoid racemization during isolation [5].